![molecular formula C8H3ClF3NO B13016314 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.56 g/mol It is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzotrifluoride with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the desired benzoxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the industrial synthesis .
化学反応の分析
Types of Reactions
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The benzoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzoxazole derivatives, while oxidation reactions can produce oxazole N-oxides .
科学的研究の応用
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole include:
2-(Trifluoromethyl)benzo[d]oxazole: Lacks the chlorine atom at the 2-position.
2-Chloro-5-(trifluoromethyl)benzo[d]oxazole: Has the trifluoromethyl group at the 5-position instead of the 7-position.
2-Chloro-7-(trifluoromethyl)benzo[d]thiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the trifluoromethyl group can enhance its reactivity and potential biological activities compared to similar compounds .
特性
分子式 |
C8H3ClF3NO |
|---|---|
分子量 |
221.56 g/mol |
IUPAC名 |
2-chloro-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H |
InChIキー |
PSFIIJPPRKWDTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)
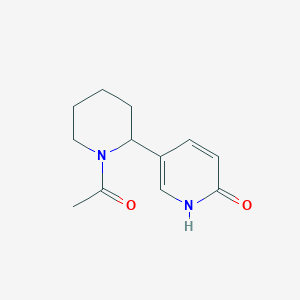
![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)

![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
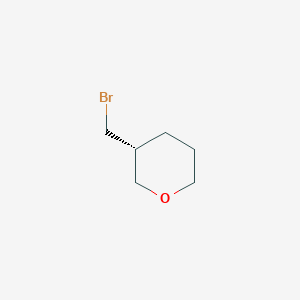
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)
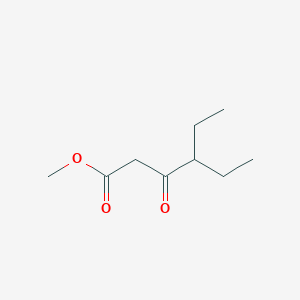
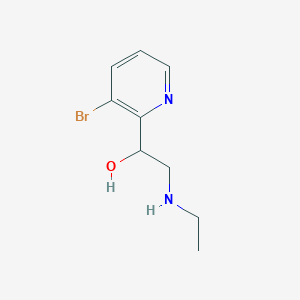
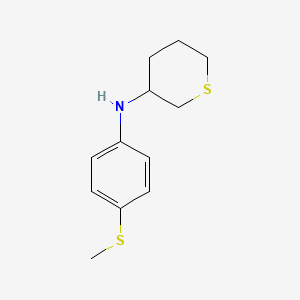



![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
